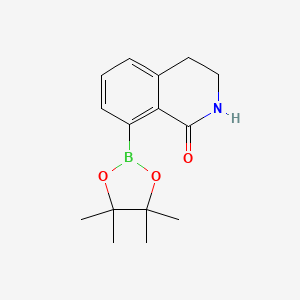
Ethyl 2-(aminomethyl)-6-methylbenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(aminomethyl)-6-methylbenzoate hydrochloride is a chemical compound that belongs to the class of benzoate esters. It is characterized by the presence of an ethyl ester group, an aminomethyl group, and a methyl group attached to a benzene ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(aminomethyl)-6-methylbenzoate hydrochloride typically involves the esterification of 2-(aminomethyl)-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(aminomethyl)-6-methylbenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds.
Applications De Recherche Scientifique
Ethyl 2-(aminomethyl)-6-methylbenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(aminomethyl)-6-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(aminomethyl)-5-methylbenzoate hydrochloride
- Ethyl 2-(aminomethyl)-4-methylbenzoate hydrochloride
- Ethyl 2-(aminomethyl)-3-methylbenzoate hydrochloride
Uniqueness
Ethyl 2-(aminomethyl)-6-methylbenzoate hydrochloride is unique due to the specific positioning of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H16ClNO2 |
|---|---|
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
ethyl 2-(aminomethyl)-6-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-14-11(13)10-8(2)5-4-6-9(10)7-12;/h4-6H,3,7,12H2,1-2H3;1H |
Clé InChI |
ZHYJUKUVZWNUPU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC=C1CN)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13670484.png)
